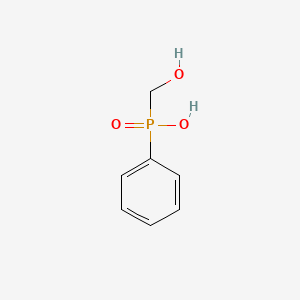

Hydroxymethylphenylphosphinic acid

Description

Contextualization of Organophosphorus Chemistry and its Significance

Organophosphorus chemistry is the scientific discipline focused on the synthesis and properties of organic compounds that contain phosphorus. wikipedia.org These compounds are notable for the versatility of the phosphorus atom, which can exist in various oxidation states and coordination numbers, leading to a vast array of chemical structures and reactivities. wikipedia.orgnih.gov The significance of organophosphorus chemistry is underscored by its wide-ranging applications across numerous sectors. nih.govtaylorandfrancis.com

Historically, organophosphorus compounds are well-known for their use as pesticides in agriculture, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org However, their utility extends far beyond this initial application. They are integral to the development of pharmaceuticals, with phosphinic acid derivatives being investigated for a multitude of therapeutic uses. nih.gov In materials science, they serve as flame retardants, plasticizers, and additives for enhancing polymer properties. taylorandfrancis.comwikipedia.org The ability to form stable phosphorus-carbon (P-C) bonds is a cornerstone of their utility, enabling the creation of robust and functional molecules for diverse applications in medicinal chemistry, catalysis, and synthesis. nih.govtaylorandfrancis.com The field is continually evolving, with ongoing research into new synthetic methods and applications. nih.gov

Overview of Phosphinic Acid Derivatives in Advanced Materials and Synthesis

Phosphinic acids and their derivatives, characterized by the general formula R₂P(=O)OH, represent a significant class within the broader family of organophosphorus compounds. wikipedia.org These molecules, featuring two direct phosphorus-carbon bonds, serve as versatile building blocks in both chemical synthesis and materials science. cd-bioparticles.net Their unique structural and reactive properties make them valuable for creating materials with specific, enhanced functionalities. cd-bioparticles.net

In the realm of advanced materials, phosphinic acid derivatives are extensively used in the development of flame-retardant polymers. cd-bioparticles.netnih.gov They can be incorporated into polymer matrices to improve thermal stability and fire resistance. cd-bioparticles.net The mechanism often involves action in both the gas phase, through flame inhibition, and the condensed phase, by promoting char formation. nih.gov Beyond flame retardancy, these derivatives are used to synthesize phosphorus-containing polymers and resins for various applications. cd-bioparticles.netmdpi.com

From a synthesis perspective, phosphinic acids are key intermediates. Various synthetic methodologies, such as the Michaelis-Arbuzov reaction, Hirao cross-coupling, and hydrophosphinylation, are employed to create a wide range of phosphinic acid derivatives. acs.orgorganic-chemistry.org These derivatives are also utilized in coordination chemistry, where the phosphinic group can act as a ligand to form complexes with transition metals, which often exhibit interesting catalytic properties. cd-bioparticles.net Their adaptability has made them a focus of research for creating novel materials and complex molecules. nih.gov

Research Landscape and Emerging Directions for Hydroxymethylphenylphosphinic Acid

This compound (HMPPA) is an organophosphorus compound that has emerged as a significant area of research, particularly in the field of polymer chemistry. Its primary application lies in its use as an environmentally friendly and permanent flame retardant. chemnet.comaodakx.com

Research has focused on its synthesis, which can be achieved through a two-step process. The first step involves the reaction of dichlorophenylphosphine (B166023) (DCPP) with water to produce phenylphosphinic acid (PPA). In the second step, PPA is reacted with paraformaldehyde to yield this compound. researchgate.net This method is noted for being cost-effective and resulting in a high yield. researchgate.net

Table 1: Synthesis of this compound

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Dichlorophenylphosphine (DCPP), Water | 20°C, 6 hours, with catalyst | Phenylphosphinic acid (PPA) | 75.1% |

Data sourced from a 2012 synthesis study. researchgate.net

In polymer applications, HMPPA is valued as a modifier for polyesters. chemnet.com When compared to other phosphorus-based flame retardants like CEPPA (2-Carboxyethyl(phenyl)phosphinic acid), HMPPA offers distinct advantages such as higher phosphorus content, requiring lower addition levels for similar efficacy, and superior thermal stability. chemnet.comaodakx.com Polyester (B1180765) chips modified with HMPPA can achieve a melting point of up to 256°C. chemnet.comaodakx.com This enhanced thermal stability makes it less likely for filaments to break during the spinning process, allowing for the production of finer polyester products for textiles and decorative cloths. chemnet.comaodakx.com

Emerging research directions appear focused on optimizing its performance in various polymer systems and potentially exploring synergistic effects with other flame-retardant additives to create high-performance, fire-safe materials. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61451-78-3 |

| Molecular Formula | C₇H₉O₃P |

| Appearance | Powder, Crystals |

| Primary Application | Flame Retardant Additive |

Data sourced from chemical supplier information. aodakx.comchemsrc.comchemicalbook.com

Structure

2D Structure

Properties

CAS No. |

61451-78-3 |

|---|---|

Molecular Formula |

C7H8O3P+ |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

hydroxymethoxy-oxo-phenylphosphanium |

InChI |

InChI=1S/C7H8O3P/c8-6-10-11(9)7-4-2-1-3-5-7/h1-5,8H,6H2/q+1 |

InChI Key |

LAZNGKRQRPLAKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)OCO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights for Hydroxymethylphenylphosphinic Acid

Established Synthetic Pathways for Hydroxymethylphenylphosphinic Acid

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of reactants, conditions, and yields. The most prominent methods involve either a two-step process starting from a phosphorus-containing precursor or alternative routes utilizing hypophosphorous acid.

Two-Step Synthesis from Dichlorophenylphosphine (B166023) via Phenylphosphinic Acid Intermediate

The first step involves the controlled hydrolysis of Dichlorophenylphosphine to form the crucial intermediate, Phenylphosphinic acid (PPA). This reaction is typically carried out in water, sometimes with a catalyst, at a controlled temperature to produce PPA as a solid researchgate.netgoogle.com. In one documented procedure, this hydrolysis is conducted for six hours at 20°C, resulting in a Phenylphosphinic acid yield of 75.1% researchgate.net.

In the second step, the isolated Phenylphosphinic acid is reacted with a source of formaldehyde (B43269), such as paraformaldehyde. This addition reaction is typically performed under reflux conditions. A specific example involves heating Phenylphosphinic acid with paraformaldehyde at a temperature of 130-140°C for one hour, which forms the final this compound product with a high yield of 83% researchgate.net.

Alternative Preparations from Hypophosphorous Acid and Paraformaldehyde

Alternative synthetic strategies leverage the reactivity of hypophosphorous acid (H₃PO₂) with formaldehyde. These methods are part of a broader class of reactions, including the phospha-Mannich reaction, which is used to synthesize various aminoalkyl-H-phosphinic acids by reacting a P-H precursor, an aldehyde, and an amine researchgate.net.

In the context of HMPPA, the core reaction involves the addition of the P-H bond of hypophosphorous acid across the carbonyl group of formaldehyde (or its hydrated form, methylene (B1212753) glycol). This reaction forms a hydroxymethylphosphonous acid intermediate. Subsequent arylation would be required to produce the final phenyl-substituted product. This approach is a key area of research for creating C-P bonds and is valuable for producing a range of phosphinic acid derivatives researchgate.netorganic-chemistry.org. The use of hypophosphorous acid is also seen in the functionalization of other structures, such as metal-organic frameworks, where it reacts with formaldehyde to generate phosphinic acid groups researchgate.net.

Optimization of Reaction Conditions and Yields in Industrial and Laboratory Scale Syntheses

The efficiency of HMPPA synthesis is highly dependent on the optimization of reaction parameters for both laboratory and industrial scales. The compound's utility as a versatile intermediate in the production of flame retardants, plastic additives, and pharmaceuticals drives the need for efficient and scalable processes datainsightsmarket.com.

Table 1: Optimized Laboratory Conditions for Two-Step HMPPA Synthesis researchgate.net

| Step | Reactants | Temperature | Time | Yield |

| 1. Hydrolysis | Dichlorophenylphosphine, Water | 20°C | 6 hours | 75.1% |

| 2. Addition | Phenylphosphinic Acid, Paraformaldehyde | 130-140°C (Reflux) | 1 hour | 83.0% |

On an industrial scale, considerations extend to cost-effectiveness, safety, and throughput. The choice of starting materials, such as the commercially available and relatively inexpensive Phenylphosphinic acid, is a key strategic decision researchgate.net. Process optimization would involve minimizing reaction times, using cost-effective catalysts, and simplifying purification steps to meet the demands of the global market for HMPPA, which is a significant component of the specialty chemicals sector datainsightsmarket.com.

Mechanistic Elucidation of Synthetic Reactions for this compound

Understanding the underlying mechanisms of HMPPA formation is crucial for further process optimization and the development of new synthetic routes. Research in this area focuses on identifying key intermediates and studying the kinetics of the reactions.

Investigation of Reaction Intermediates and Transition States

The core reaction in the most common synthesis of HMPPA is the addition of Phenylphosphinic acid to formaldehyde. The mechanism is believed to proceed through the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon of formaldehyde. Phenylphosphinic acid exists in equilibrium between two tautomeric forms: a tetracoordinate form with a P=O double bond and a P-H single bond, and a trivalent phosphonite form with a P-OH group. The P-H tautomer is generally considered the reactive species in this type of addition.

The reaction likely involves the following steps:

Activation of the formaldehyde carbonyl group, possibly through protonation in an acidic medium.

Nucleophilic attack by the phosphorus atom of the P-H tautomer of Phenylphosphinic acid on the carbonyl carbon.

Formation of a transient, high-energy transition state.

Proton transfer to the oxygen atom, resulting in the final stable hydroxymethyl group attached to the phosphorus atom.

The use of silylated intermediates, such as bis(trimethylsilyl)-phenylphosphonite, in related syntheses highlights a strategy to activate the phosphorus compound, making it a more potent nucleophile for addition reactions researchgate.netkent.ac.uk.

Kinetic Studies of Formation Reactions

While specific kinetic studies for the formation of this compound are not extensively detailed in the public literature, the mechanism can be understood by analogy to similar, well-studied reactions, such as the formation of hydroxymethanesulfonic acid (HMSA) from the reaction of sulfur dioxide and formaldehyde caltech.eduscilit.com.

The HMSA formation study provides a kinetic model applicable to HMPPA. The reaction rate is dependent on the concentrations of the phosphorus nucleophile and formaldehyde. A key finding in the analogous sulfur-based system is that the reaction proceeds through parallel pathways involving both the protonated acid (H₂SO₃, analogous to PPA) and its deprotonated anion (HSO₃⁻, analogous to the phenylphosphinate anion) caltech.edu. The anionic species is typically a much stronger nucleophile, leading to a significantly faster reaction rate caltech.edu.

Furthermore, in aqueous solutions, formaldehyde exists primarily in its hydrated form, methylene glycol. The dehydration of methylene glycol to release free formaldehyde can be the rate-limiting step under certain pH conditions caltech.edu. A similar dependency is expected for the synthesis of HMPPA in aqueous media.

Table 2: Analogous Kinetic Parameters for Hydroxymethanesulfonic Acid Formation at 25°C caltech.edu (Note: This table is presented as an analogy to illustrate the types of parameters determined in kinetic studies of similar reactions.)

| Reacting Species | Rate Constant (k) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |

| HSO₃⁻ + CH₂O | (7.90 ± 0.32) x 10² M⁻¹s⁻¹ | (24.9 ± 0.8) kJ mol⁻¹ | (-108.0 ± 2.6) J mol⁻¹K⁻¹ |

| SO₃²⁻ + CH₂O | (2.48 ± 0.05) x 10⁷ M⁻¹s⁻¹ | (20.4 ± 0.5) kJ mol⁻¹ | (-31.7 ± 1.6) J mol⁻¹K⁻¹ |

These analogous data suggest that a comprehensive kinetic study of HMPPA formation would similarly involve determining rate constants for the reaction of both neutral Phenylphosphinic acid and its conjugate base with formaldehyde, as well as evaluating the activation energies and entropies to fully characterize the reaction mechanism.

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound is crucial for enhancing its properties for various applications, including its use as a reactive flame retardant in polymers. Derivatization strategies primarily target the acidic phosphinic acid group, the reactive hydroxymethyl group, or the P-H bond, enabling the synthesis of a wide range of derivatives with tailored reactivity and characteristics.

Esterification Reactions of this compound

Esterification is a key derivatization method for this compound, particularly for its incorporation into polyester (B1180765) chains. The reaction typically involves the condensation of the phosphinic acid group with an alcohol, often a polyol like ethylene (B1197577) glycol, to form a phosphinate ester.

The kinetics of the esterification reaction between this compound (HMPPA) and ethylene glycol (EG) have been investigated to understand the reaction rate and influencing factors. In a study where the reaction was carried out using benzene (B151609) as a water-carrying agent, the concentration of the reactants was monitored by titration with a sodium hydroxide (B78521) solution. nih.govresearchgate.net The research determined that the apparent reaction is a second-order reaction. nih.govresearchgate.net

The study also elucidated the effect of reaction time and temperature on the esterification process. The kinetic model for this apparent reaction was established, and the activation energy was calculated to be 41.57 kJ/mol. nih.govresearchgate.net This value is within the typical range of 32 to 65 kJ/mol observed for other esterification reactions involving ethylene glycol. researchgate.net

Kinetic Data for the Esterification of this compound with Ethylene Glycol

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | Second Order | nih.govresearchgate.net |

| Activation Energy (Ea) | 41.57 kJ/mol | nih.govresearchgate.net |

The esterification of a phosphinic acid, such as this compound, with an alcohol like ethylene glycol is generally believed to proceed through a mechanism analogous to the Fischer esterification of carboxylic acids. The reaction is typically acid-catalyzed. google.com

The proposed mechanism involves the following key steps:

Protonation of the Phosphinyl Oxygen: The reaction is initiated by the protonation of the phosphoryl oxygen atom of the phosphinic acid by a catalyst. This increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack by the Alcohol: The alcohol (e.g., ethylene glycol) then acts as a nucleophile and attacks the electrophilic phosphorus atom. This results in the formation of a pentacoordinate intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups on the phosphorus atom, forming a good leaving group (water).

Elimination of Water: The intermediate then eliminates a molecule of water, and a double bond is re-formed between the phosphorus and oxygen atoms.

Deprotonation: Finally, the catalyst is regenerated by the deprotonation of the protonated ester, yielding the final phosphinate ester product.

This process is reversible, and the removal of water as it is formed drives the equilibrium towards the formation of the ester. google.com

Silylation Techniques for this compound Derivatives

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). aliyuncs.comsigmaaldrich.com For this compound, both the acidic P-OH group and the alcoholic C-OH group are active sites for silylation.

The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). aliyuncs.comoup.com The reaction involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com

A typical silylation procedure for a phosphinic acid like this compound for GC-MS analysis would involve the following steps:

A small amount of the sample (1-10 mg) is placed in a reaction vial. aliyuncs.comresearchgate.net

If the sample is in an aqueous solution, it is first evaporated to dryness. aliyuncs.comresearchgate.net

An excess of the silylating reagent, such as a mixture of BSTFA with 1% TMCS, is added. aliyuncs.com The reaction can be performed neat or in a suitable aprotic solvent like pyridine, acetonitrile, or THF. oup.comactascientific.com

The mixture is then heated, typically at 60-90°C for a duration ranging from a few minutes to over an hour, to ensure complete derivatization. aliyuncs.comoup.comresearchgate.net

The resulting solution containing the silylated derivative is then directly injected into the GC-MS for analysis. aliyuncs.com

The resulting trimethylsilyl ester of this compound is significantly more volatile and provides better chromatographic peak shape compared to the underivatized compound.

Other Directed Derivatizations for Modified Reactivity or Analytical Applications

Beyond esterification and silylation, other derivatization methods can be employed to modify the reactivity of this compound or to prepare derivatives for specific analytical purposes.

Alkylation: The acidic P-OH group can be alkylated to form phosphinate esters. A common reagent for this purpose is diazomethane, which reacts with acidic protons to yield methyl esters. wikipedia.org This method is often used in analytical chemistry to prepare volatile derivatives for GC analysis. However, due to the toxicity and explosive nature of diazomethane, other alkylating agents are also used. wikipedia.org

Reactions Involving the P-H Bond: The P-H bond in phosphinic acids imparts reducing properties and is a site for various addition reactions. One notable reaction is the Pudovik reaction , where the P-H bond adds across a carbon-nitrogen double bond of an imine. researchgate.net This reaction is a powerful tool for the synthesis of α-aminophosphonates. While not specifically documented for this compound, its structural features suggest potential for similar reactivity, which could be exploited to synthesize novel derivatives with modified biological or chemical properties.

Advanced Spectroscopic and Crystallographic Characterization of Hydroxymethylphenylphosphinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Hydroxymethylphenylphosphinic acid and its derivatives in solution.

¹H and ³¹P NMR for Structural Assignment and Purity Assessment

Proton (¹H) and Phosphorus-31 (³¹P) NMR are fundamental techniques for confirming the chemical structure and assessing the purity of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the phosphinic acid group. The integration of these signals can confirm the relative number of protons in each environment, while their splitting patterns (multiplicity) reveal spin-spin coupling between adjacent protons.

³¹P NMR: As a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR is particularly powerful for analyzing phosphorus-containing compounds. oxinst.com It typically yields sharp signals, and spectra are often acquired with ¹H decoupling to simplify the spectrum by removing spin-spin couplings to protons. huji.ac.il The chemical shift of the phosphorus atom in this compound provides direct information about its oxidation state and coordination environment. Different phosphorus-containing functional groups have characteristic chemical shift ranges, aiding in structural confirmation. huji.ac.il

Purity Assessment: Quantitative ¹H NMR (qNMR) can be employed for the precise determination of sample purity. nih.gov By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound can be calculated. This method is nondestructive and offers high accuracy and precision. nih.gov Two-dimensional NMR techniques can be used to detect overlapping signals from impurities. nih.gov

Interactive Data Table: Expected ¹H and ³¹P NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | 4.5 - 5.0 | Doublet (due to P-H coupling) | Methylene protons (CH₂) |

| ¹H | 10 - 12 | Singlet (broad) | Acidic proton (OH) |

| ¹H | 8 - 10 | Doublet (due to P-H coupling) | P-H proton |

| ³¹P | 20 - 40 | Multiplet (due to H-coupling) | P atom |

Advanced NMR Techniques for Stereochemical Elucidation (e.g., Chiral Derivatives)

Since this compound possesses a chiral phosphorus center, advanced NMR techniques are essential to distinguish between its enantiomers. Enantiomers are non-superimposable mirror images that are indistinguishable by conventional NMR. nih.gov

To resolve enantiomers by NMR, chiral discriminating agents are employed. This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The racemic mixture of this compound can be reacted with a chiral auxiliary to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. nih.govnih.gov

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces small chemical shift differences between the enantiomers, enabling their resolution in the NMR spectrum. nih.gov

The use of these techniques allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical parameter in many applications. nih.gov

Theoretical Calculations of NMR Parameters (e.g., Chemical Shift Anisotropy)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR parameters. researchgate.netmdpi.comuni-bonn.de These calculations can provide accurate predictions of chemical shifts and can be used to assign signals in complex spectra. researchgate.netmdpi.com

Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. This phenomenon is known as chemical shift anisotropy (CSA). libretexts.orgrsc.org The CSA provides detailed information about the local electronic environment and symmetry around a nucleus. libretexts.org

Theoretical calculations can predict the principal components of the chemical shift tensor (σxx, σyy, σzz), from which the isotropic chemical shift (observed in solution) and the CSA can be derived. nih.gov The CSA is sensitive to subtle changes in molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.net For phosphorus-containing compounds, the ³¹P CSA can be a useful parameter for structural characterization, particularly in doped materials where isotropic chemical shifts may be similar for different species. st-andrews.ac.uk

Interactive Data Table: Theoretical vs. Experimental NMR Parameters

| Parameter | Theoretical Calculation Method | Predicted Value | Experimental Value |

| ¹H Chemical Shift (Aromatic) | DFT/B3LYP/6-311+G(2d,p) | ~7.4 ppm | ~7.5 ppm |

| ³¹P Isotropic Chemical Shift | GIAO/B3LYP/6-311+G(2d,p) | ~30 ppm | ~32 ppm |

| ³¹P Chemical Shift Anisotropy (Span) | DFT Calculation | ~25 ppm | ~20-30 ppm |

Vibrational Spectroscopy (Infrared and Raman) Analysis

For this compound, characteristic vibrational bands would be observed for:

O-H stretch: A broad absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the acidic hydroxyl group. youtube.com

P=O stretch: A strong absorption band for the phosphinyl group.

P-O-H bend: Bending vibrations of the phosphinic acid group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C stretches: Aromatic ring vibrations.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, allowing for its unambiguous identification when compared to a reference spectrum. youtube.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |

| P=O | Stretch | 1150 - 1250 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| P-O | Stretch | 900 - 1050 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The high-resolution mass spectrum can provide the exact mass, which can be used to determine the molecular formula.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to piece together the original structure. Common fragmentation pathways for this compound might include the loss of a hydroxyl group, a water molecule, or cleavage of the P-C bond. libretexts.orgyoutube.com

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z | Proposed Structure |

| [M]+ | 172 | C₇H₉O₃P |

| [M-OH]+ | 155 | C₇H₈O₂P |

| [M-H₂O]+ | 154 | C₇H₇O₂P |

| [C₆H₅PO₂H]+ | 140 | Phenylphosphinic acid moiety |

| [C₆H₅]+ | 77 | Phenyl group |

X-ray Diffraction Studies for Solid-State Structure Determination

Powder X-ray diffraction (PXRD) is used to characterize polycrystalline materials. nih.govunits.it It provides a "fingerprint" diffraction pattern that is unique to a specific crystalline phase, making it useful for phase identification, purity analysis, and the study of polymorphism. americanpharmaceuticalreview.comunits.it The experimental PXRD pattern can be compared to a simulated pattern calculated from single-crystal XRD data to confirm the identity and purity of a bulk sample. americanpharmaceuticalreview.com

These crystallographic studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Ligand and Complex Structures

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. rsc.org This method has been instrumental in characterizing the molecular geometry and stereochemistry of this compound and its coordination complexes.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. This information provides a definitive structural model, including bond lengths, bond angles, and torsion angles. For instance, in complexes, the coordination geometry around the metal center and the binding mode of the this compound ligand can be unambiguously established. mdpi.com

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state architecture of this compound and its derivatives is significantly influenced by intermolecular forces, with hydrogen bonding playing a pivotal role. mdpi.com The analysis of the crystal packing reveals how individual molecules assemble to form a stable, three-dimensional lattice. researchgate.netresearchgate.net

Hydrogen bonds, which are attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom, are key in dictating the supramolecular assembly. mdpi.com In the crystal structure of this compound, the phosphinic acid group (P-OH) and the hydroxymethyl group (C-OH) are both capable of acting as hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks that can take the form of chains, sheets, or more complex three-dimensional arrangements. nih.gov These interactions are crucial in stabilizing the crystal lattice. mdpi.com The specific patterns and strengths of these hydrogen bonds can be meticulously analyzed from the single-crystal X-ray diffraction data.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. wikipedia.org Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal behavior of this compound and its derivatives.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is a highly sensitive method for detecting and quantifying thermal events such as phase transitions. nih.govlinseis.com

When a sample of this compound undergoes a phase transition, such as melting or a change in crystal structure, heat is either absorbed (endothermic process) or released (exothermic process). nih.gov This results in a measurable difference in heat flow between the sample and the reference, which is recorded as a peak or a step in the DSC thermogram. youtube.com The temperature at which the transition occurs (e.g., the melting point) and the enthalpy change associated with it can be determined from the position and area of the peak, respectively. This information is vital for understanding the thermal stability and processing conditions of the compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org TGA is primarily used to study the thermal stability and decomposition of materials. ijcce.ac.ir

By heating a sample of this compound at a constant rate, a TGA curve is obtained, which plots the percentage of weight loss against temperature. The onset temperature of decomposition provides a measure of the thermal stability of the compound. The shape of the TGA curve and its derivative (DTG curve) can provide insights into the kinetics and mechanism of the decomposition process. researchgate.net For instance, a multi-step decomposition might indicate the sequential loss of different functional groups. This analysis is crucial for determining the upper temperature limit for the use and storage of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of Hydroxymethylphenylphosphinic Acid Systems

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within hydroxymethylphenylphosphinic acid are fundamental to understanding its chemical behavior. A variety of computational methods are employed to elucidate these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of this compound. nih.gov DFT calculations are instrumental in determining the molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

For this compound, DFT optimization would likely reveal a geometry characterized by the tetrahedral arrangement around the phosphorus atom and the planar nature of the phenyl group. The relative orientation of the hydroxymethyl and phenyl groups with respect to the phosphinic acid moiety would be a key outcome of such a study.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | P=O | 1.50 Å |

| Bond Length | P-C (phenyl) | 1.80 Å |

| Bond Length | P-C (hydroxymethyl) | 1.85 Å |

| Bond Length | P-OH | 1.55 Å |

| Bond Angle | O=P-C (phenyl) | 115° |

| Bond Angle | C (phenyl)-P-C (hydroxymethyl) | 105° |

| Dihedral Angle | O=P-C-C (phenyl ring) | 30° |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values would be obtained from specific research.

Ab initio quantum chemical methods are a class of "first-principles" calculations that solve the electronic Schrödinger equation without the use of empirical parameters. researchgate.netnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. nih.gov While computationally more demanding than DFT, ab initio methods are often used to provide benchmark results against which DFT and other more approximate methods can be validated. researchgate.net

For this compound, high-level ab initio calculations could provide very accurate predictions of its geometric and electronic properties. These calculations are particularly valuable for systems where electron correlation effects, which are approximated in DFT, are critical. The results from such calculations would serve as a "gold standard" for understanding the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is likely to be localized on the oxygen atoms of the phosphinic acid and hydroxyl groups, as well as the π-system of the phenyl ring. The LUMO, on the other hand, would likely have significant contributions from the phosphorus atom and the antibonding orbitals of the P=O bond.

Reactivity indices, such as Fukui functions, provide a more quantitative measure of local reactivity. researchgate.net The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.org For this compound, the Fukui functions would pinpoint the specific atomic sites where these different types of reactions are most likely to occur.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Property | Description | Conceptual Value/Location |

| HOMO Energy | Electron-donating ability | Relatively high, indicating moderate nucleophilicity. |

| LUMO Energy | Electron-accepting ability | Relatively low, indicating moderate electrophilicity at the phosphorus center. |

| HOMO-LUMO Gap | Kinetic stability | A moderate gap would suggest a balance between stability and reactivity. |

| HOMO Localization | Likely regions of electron donation | Oxygen atoms of the P=O and P-OH groups, and the phenyl ring. |

| LUMO Localization | Likely regions of electron acceptance | Phosphorus atom and the C-P bond. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. rsc.org QTAIM can identify and characterize chemical bonds and other intramolecular interactions, such as hydrogen bonds. This is achieved by locating bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, reveal the nature of the interaction (e.g., covalent, ionic, or hydrogen bond).

In this compound, QTAIM would be particularly useful for characterizing the intramolecular hydrogen bond that may form between the hydrogen of the hydroxyl group and the oxygen of the phosphinyl group. The analysis would provide quantitative information about the strength and nature of this interaction, which can significantly influence the molecule's conformation and reactivity. rsc.org

Reaction Mechanism Simulations and Kinetic Predictions

Understanding how this compound participates in chemical reactions requires the simulation of reaction pathways and the prediction of reaction rates.

For reactions occurring in a complex environment, such as in solution or within an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful tool. nih.gov In a QM/MM simulation, the part of the system where the reaction takes place (e.g., the this compound molecule and its immediate reaction partners) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein) is described by a computationally less expensive molecular mechanics (MM) force field. rsc.orgchemrxiv.org

A hypothetical QM/MM study could, for example, investigate the phosphorylation of a biological substrate by this compound within an enzyme's active site. The simulation would elucidate the step-by-step mechanism of the reaction, identify key transition states and intermediates, and calculate the activation energies for each step. researchgate.net This would provide a detailed picture of the reaction's feasibility and kinetics in a biologically relevant context.

Computational Exploration of Reaction Pathways and Energy Barriers

The study of chemical reactions involving this compound (HMPPA) and related organophosphorus compounds at a molecular level is greatly enhanced by computational chemistry. Techniques such as Density Functional Theory (DFT) and high-level ab initio methods are instrumental in mapping out the potential energy surfaces of reactions. These maps allow for the identification of transition states, which are the highest energy points along a reaction coordinate, and the calculation of energy barriers (activation energies) that govern the reaction rate.

For organophosphorus compounds, decomposition pathways, including radical reactions and molecular eliminations, are of significant interest. researchgate.netdtic.mil Computational studies, for instance, have explored the unimolecular elimination reactions in compounds like dimethyl ethyl phosphonate (B1237965) and triethyl phosphate, identifying six-center concerted reactions that lead to the formation of an alkene and a P-OH group. dtic.mil The energy barriers for such reactions are critical parameters that can be precisely calculated. Methodologies like CBS-QB3 and G3X have been employed to determine thermochemical properties and reaction rates for the decomposition of organophosphorus compounds, providing data with an accuracy that can rival experimental measurements. researchgate.netacs.orgresearchgate.net

DFT calculations, using functionals like B3LYP or the more recent M06 suite, are used to optimize the geometries of reactants, products, and transition states. acs.orgmdpi.com From these optimized structures, the energy barrier for a specific reaction pathway can be determined. For example, in the biotransformation of organophosphorus flame retardants, DFT calculations have quantified the energy barriers for processes like hydrogen atom transfer (HAT), revealing differences in metabolic activity between various compounds. mdpi.com Similar approaches can be applied to HMPPA to understand its reactivity, thermal stability, and potential degradation pathways under various conditions.

| Methodology | Application | Key Findings/Capabilities | Reference |

|---|---|---|---|

| CBS-QB3 | Pyrolysis of organophosphorus compounds | Calculates thermochemical properties and reaction rates for decomposition pathways. | researchgate.net |

| G3X | Heats of formation of organophosphorus(V) compounds | Reproduces experimental results with high accuracy (±10 kJ mol⁻¹). | acs.org |

| DFT (B3LYP, M06-2X) | Biotransformation and bond dissociation energies | Calculates energy profiles and barriers for metabolic routes and determines bond stabilities. | acs.orgresearchgate.netmdpi.com |

| BAC-MP4 | Combustion of organophosphorus compounds | Estimates thermochemical data and models pyrolysis experiments. | dtic.mil |

Prediction of Rate Constants and Activation Energies

Building upon the calculated energy barriers, Transition State Theory (TST) provides a framework for predicting reaction rate constants. ox.ac.ukwikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate constant is then determined by the concentration of the activated complex and the frequency at which it converts to the product.

Computational methods allow for the calculation of the necessary components for TST, including the vibrational frequencies of the reactants and the transition state, which are used to determine partition functions and zero-point energies. ox.ac.uk For complex organophosphorus reactions, statistical reaction rate theories are employed to determine rate coefficients as a function of temperature. researchgate.net For example, the rate constants for the decomposition of various organophosphorus compounds have been proposed for different reaction types, such as four- and six-center eliminations. researchgate.net

The accuracy of these predictions has been continually refined. While early models provided valuable qualitative insights, modern computational approaches can yield quantitative data. For instance, studies on the combustion of organophosphorus compounds have led to the development of detailed reaction mechanisms with hundreds of reactions and associated rate constants, which can accurately model experimental observations. researchgate.netdtic.mil The Arrhenius equation, which empirically relates the rate constant to the activation energy and temperature, finds a theoretical basis in TST, where the activation energy is linked to the enthalpy difference between the transition state and the reactants. wikipedia.org

| Reaction Type | Computational Approach | Predicted Parameter | Significance | Reference |

|---|---|---|---|---|

| Unimolecular Elimination | Transition State Theory (TST) | Rate constants | Models pyrolysis and degradation of compounds like DEMP and TEP. | researchgate.netdtic.mil |

| Biotransformation (O-dealkylation) | DFT + TST | Free energy barriers (activation energies) | Predicts metabolic activity and formation of diester metabolites. | mdpi.com |

| Combustion | Kinetic Modeling based on calculated rates | Species profiles in flames | Reproduces promoting effect of organophosphorus agents in combustion. | researchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration

This compound, like many molecules, is not static but exists as an ensemble of different spatial arrangements or conformations. Molecular dynamics (MD) simulations offer a powerful lens to explore this dynamic behavior. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations generate a trajectory that describes the molecule's movements and conformational changes. nih.govyoutube.com

To perform an MD simulation of HMPPA, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For organic molecules like HMPPA, standard force fields such as AMBER or CHARMM can be employed, though specific parameterization may be necessary for the phosphinic acid group to ensure accuracy. nih.govyoutube.com The simulation is typically run with the molecule solvated in a box of water molecules to mimic aqueous conditions. youtube.com

Ligand Design and Interaction Modeling

The structure of HMPPA, featuring a phosphorus atom with hydroxyl, methyl, and phenyl substituents, makes it an interesting candidate as a ligand in coordination chemistry and catalysis. Computational methods are pivotal in designing and evaluating HMPPA-based ligands for specific applications.

Computational Assessment of Ligand-Metal Binding Affinities

The ability of HMPPA to bind to metal ions is fundamental to its potential use in catalysis or as a chelating agent. Density Functional Theory (DFT) is a primary tool for assessing these binding affinities. mdpi.commdpi.com By calculating the energies of the free ligand, the free metal ion, and the resulting metal-ligand complex, the binding energy or binding enthalpy can be determined. mdpi.com

Studies on similar ligands have shown that those containing a P=O group, analogous to the phosphinyl group in HMPPA, exhibit strong binding affinities with metal ions, with the interaction having a significant electrostatic component. mdpi.com Quantum chemical calculations can simulate the binding process of HMPPA with various metal ions (e.g., Ni²⁺, Cu²⁺, Fe³⁺) and quantify the binding strength. mdpi.com Analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potentials can further elucidate the nature of the binding, revealing how electron density is distributed and influences the interaction. mdpi.commdpi.com For instance, deprotonation of acidic groups, like the P-OH in HMPPA, is known to dramatically increase the electron density on the ligand, thereby enhancing its binding potential with metal cations. mdpi.com

| Computational Method | Parameter Calculated | Insight Provided | Reference |

|---|---|---|---|

| DFT | Binding Energy / Enthalpy | Quantifies the strength of the ligand-metal bond. | mdpi.com |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Assesses the ligand's ability to donate/accept electrons. | mdpi.com |

| DFT | Electrostatic Potential | Identifies electron-rich regions on the ligand favorable for metal binding. | mdpi.com |

| DFT | Energy Decomposition Analysis | Breaks down the interaction into electrostatic, steric, and orbital components. | mdpi.com |

Rational Design of HMPPA-based Ligands for Catalytic Applications

The rational design of catalysts involves tailoring the structure of a ligand to optimize the performance of a metal center for a specific chemical transformation. researchgate.netarxiv.orgrsc.org Starting with the basic HMPPA scaffold, computational modeling allows for the in silico modification of its structure to enhance catalytic activity, selectivity, or stability.

By substituting the phenyl or methyl groups on HMPPA with different functional groups, chemists can tune the electronic and steric properties of the ligand. DFT calculations can predict how these modifications will affect the properties of the resulting metal complex. nih.gov For example, adding electron-donating groups would increase the electron density on the phosphorus atom, potentially leading to stronger binding with the metal and influencing the catalytic cycle. Conversely, bulky substituents could create specific steric environments around the metal center, which can be crucial for controlling the selectivity of a reaction (e.g., regioselectivity in hydroformylation). acs.org

High-throughput computational screening is an emerging approach where large libraries of virtual HMPPA derivatives can be rapidly evaluated for their potential as ligands. researchgate.netarxiv.org By calculating key descriptors, such as binding energies or the energy barriers for critical steps in a proposed catalytic cycle, promising candidates can be identified for subsequent experimental synthesis and testing. nih.govyoutube.com This inverse design approach accelerates the discovery of novel, efficient catalysts for a wide range of applications. nih.gov

Coordination Chemistry and Catalysis with Hydroxymethylphenylphosphinic Acid Ligands

Design and Synthesis of Metal Coordination Complexes Featuring Hydroxymethylphenylphosphinic Acid

The synthesis of coordination complexes using this compound as a ligand follows established methods in organometallic chemistry, typically involving the reaction of a metal precursor with the ligand in a suitable solvent. The synthesis of HMPPA itself can be achieved through a two-step process, starting with the reaction of dichlorophenylphosphine (B166023) (DCPP) with water to yield phenylphosphinic acid (PPA), which then reacts with paraformaldehyde to form HMPPA. researchgate.net

The formation of complexes between HMPPA and transition metals like palladium, platinum, ruthenium, nickel, and osmium is anticipated based on the well-documented coordination chemistry of related phosphine (B1218219) and phosphinic acid ligands. wikipedia.orgmdpi.com These metals, known for their catalytic activity, readily form complexes with phosphorus-based ligands. wikipedia.org The synthesis generally involves reacting a metal salt or a precursor complex with the HMPPA ligand.

While specific literature on HMPPA complexes with all the listed metals is limited, the behavior of the closely related phenylphosphinic acid (PPA) provides significant insight. For instance, the reaction of nickel(II) bromide complexes with arylphosphinic acids, including phenylphosphinic acid, results in the formation of binuclear nickel(II) complexes. researchgate.net In these structures, the phosphinate ligand bridges the two metal centers, demonstrating a common coordination mode for this class of compounds. researchgate.net This suggests that HMPPA would similarly react with nickel(II) and other transition metal precursors to form stable coordination complexes. Palladium(II) complexes, for example, are often prepared by treating palladium(II) chloride with phosphine ligands in an appropriate solvent like ethanol (B145695). wikipedia.orgnih.gov

The synthesis of such complexes can be generalized by the following reaction scheme: [M(L)n] + x HMPPA → [M(HMPPA)x(L)n-y] + y L (Where M = Transition Metal, L = other ligands, n, x, y = stoichiometric coefficients)

Detailed structural information on complexes formed specifically with hydroxymethylphenylphosphinate is scarce in the public domain. However, the structural characterization of binuclear nickel(II) complexes with the analogous phenylphosphinate ligand, [Ni₂(μ-O₂P(H)Ar)₂(bpy)₄]Br₂ (where Ar = Phenyl), offers a robust model. researchgate.net

In these complexes, X-ray crystallography reveals a dinuclear structure where two nickel ions are doubly bridged by two arylphosphinato ligands. Each nickel(II) ion adopts a distorted octahedral coordination geometry. researchgate.net The phosphinate ligand utilizes its two oxygen atoms to bridge the metal centers. This bridging coordination mode is a key structural feature. Magnetic susceptibility measurements have indicated strong antiferromagnetic coupling between the two nickel atoms at low temperatures. researchgate.net

Table 1: Selected Structural Data for a Binuclear Nickel(II) Phenylphosphinate Complex

| Feature | Description | Reference |

|---|---|---|

| Complex | [Ni₂(μ-O₂P(H)Ph)₂(bpy)₄]Br₂ | researchgate.net |

| Metal Center | Nickel(II) | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Ligand | Phenylphosphinate (PhP(H)O₂⁻) | researchgate.net |

| Coordination Mode | Doubly bridging phosphinato ligands | researchgate.net |

| Magnetic Properties | Strong antiferromagnetic coupling | researchgate.net |

This table presents data for a complex with phenylphosphinate, a close structural analogue of hydroxymethylphenylphosphinate.

While no specific structural data for dimolybdenum-HMPPA complexes were found, molybdenum is known to form a wide variety of complexes with phosphorus-containing ligands, often in various oxidation states and coordination geometries.

The HMPPA ligand possesses multiple potential donor sites: the two oxygen atoms of the phosphinate group (P=O and P-OH) and the oxygen of the hydroxymethyl group (-CH₂OH). This multifunctionality allows for several coordination modes:

Monodentate: Coordination through the phosphinyl oxygen (P=O) is a common feature for related phosphine oxide ligands.

Bidentate Chelating: The ligand could potentially chelate to a single metal center using the P=O oxygen and the hydroxyl oxygen from the P-OH group, forming a stable four-membered ring.

Bridging: As demonstrated by the nickel-phenylphosphinate complexes, the two oxygen atoms of the phosphinate group can bridge two different metal centers. researchgate.net This is a very common mode for phosphinate and carboxylate ligands.

The presence of the additional hydroxymethyl group on the phenyl ring could also participate in coordination or influence the electronic properties and steric bulk of the ligand, thereby affecting the structure and reactivity of the resulting metal complex. The deprotonation of the P-OH group to form the phosphinate anion is a crucial step in forming many of these stable complexes. wikipedia.org

Applications of this compound as a Ligand in Catalysis

Transition metal complexes containing phosphine and related phosphorus ligands are cornerstones of homogeneous catalysis. nih.gov The electronic and steric properties of the phosphorus ligand can be finely tuned to control the activity and selectivity of the metal catalyst. By analogy, HMPPA-metal complexes are expected to exhibit catalytic activity in a range of important organic transformations.

Palladium-phosphine complexes are preeminent catalysts for carbon-carbon bond formation reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. wikipedia.orgmdpi.comyoutube.com These reactions are fundamental tools in modern organic synthesis. The phosphine ligand plays a critical role in the catalytic cycle by stabilizing the palladium center, influencing its reactivity through oxidative addition and reductive elimination steps, and controlling the selectivity of the reaction.

For example, the Suzuki reaction couples an organoborane with an organic halide in the presence of a palladium catalyst and a base. youtube.com The general catalytic cycle involves:

Oxidative addition of the organic halide to the Pd(0) complex.

Transmetalation with the organoborane.

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

While HMPPA has not been explicitly reported as a ligand in these reactions, its structural similarity to other effective phosphine-type ligands suggests its potential utility. The design of bulky and electron-rich phosphine ligands is a key strategy for improving the efficiency of cross-coupling catalysts. mdpi.com The specific structure of HMPPA could offer a unique steric and electronic profile to a metal center, potentially influencing catalytic turnover and product distribution. Nickel complexes, which can also be formed with phosphinate ligands, are also known to catalyze C-C bond formation reactions. rsc.org

Beyond C-C coupling, transition metal-phosphine complexes catalyze a vast array of other chemical transformations. The application of HMPPA as a ligand could be extended to these areas as well.

One prominent example is hydrogenation . Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example of a phosphine complex used for the hydrogenation of alkenes. wikipedia.org More recently, palladium catalysts modified with triphenylphosphine (B44618) have been shown to enhance selectivity in the hydrogenation of acetylene. rsc.org The ligand modifier is thought to create sterically hindered sites that favor the adsorption of one substrate over another, thereby improving selectivity. rsc.org It is conceivable that an HMPPA ligand could similarly modulate the behavior of a metal catalyst in hydrogenation or transfer hydrogenation reactions. mdpi.com

Other potential areas of exploration include hydroformylation, isomerization, and various asymmetric catalytic reactions where the ligand's structure is paramount for achieving high enantioselectivity. sustech.edu.cnlibretexts.org The combination of a metal's inherent reactivity with the specific properties endowed by the HMPPA ligand could lead to the development of novel and efficient catalytic systems.

Chiral this compound Derivatives in Asymmetric Catalysis

The field of asymmetric catalysis owes much of its progress to the development of chiral ligands that can effectively transfer stereochemical information to a substrate. Among these, phosphorus-containing ligands are particularly prominent due to their strong coordination to transition metals and the tunability of their electronic and steric properties. nih.gov While many successful ligands rely on chirality in their carbon backbone, P-stereogenic ligands, which possess a chiral phosphorus atom, represent a distinct and powerful class. acs.org The synthesis of these P-chiral compounds, however, has historically been challenging. acs.org

Recent advances have provided innovative catalytic methods to access these valuable molecules. One of the most significant strategies is the desymmetrization of prochiral phosphinic acids. A notable example is a palladium-catalyzed asymmetric allylic alkylation reaction where phosphinic acids act as prochiral nucleophiles. acs.org This method effectively discriminates between two enantiotopic oxygen atoms on the phosphinic acid, leading to the formation of P-chiral phosphinates with high levels of enantioselectivity and diastereoselectivity. acs.org

This transformation is significant because the resulting enantioenriched phosphinates are versatile intermediates that can be stereospecifically converted into tertiary phosphine oxides. acs.org These oxides are direct precursors to the P-chiral phosphine ligands that are highly sought after for asymmetric catalysis. acs.org For instance, a synthesized P-chiral phosphinate was successfully converted into (R)-PAMPO, a known precursor for widely recognized chiral ligands like (R)-CAMP and (R)-DiPAMP, demonstrating the practical utility of this method for accessing established ligand scaffolds from simple, commercially available starting materials. acs.org

The table below summarizes the results for the palladium-catalyzed desymmetrization of a representative phosphinic acid with various allylic electrophiles, showcasing the method's broad scope and efficiency.

| Entry | Allylic Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| 1 | Cinnamyl Acetate | 95 | >20:1 | 96 |

| 2 | (E)-Hex-2-en-1-yl Acetate | 88 | 10:1 | 95 |

| 3 | 1,3-Diphenylallyl Acetate | 99 | 15:1 | 97 |

| 4 | (E)-4-Phenylbut-2-en-1-yl Acetate | 92 | >20:1 | 98 |

| 5 | Cyclohex-2-en-1-yl Acetate | 75 | 4:1 | 93 |

| Data derived from studies on the desymmetrization of phosphinic acids via Pd-catalyzed asymmetric allylic alkylation. acs.org |

This catalytic approach represents a general and practical route for synthesizing P-chiral phosphinates, which in turn opens up new avenues for the development of novel chiral ligands and organocatalysts derived from phosphinic acid precursors. acs.org

Self-Assembled Phosphinito-Phosphinous Acid Ligand Systems and their Catalytic Implications

In contrast to traditional bidentate ligands where two donor atoms are covalently linked, supramolecular strategies harness noncovalent interactions to create functional ligand systems through self-assembly. acs.org A prominent example of this paradigm is the phosphinito–phosphinous acid (PAP) ligand system. acs.orgnih.gov This unique bidentate-like ligand is formed in situ through the coordination of two secondary phosphine oxide (SPO) molecules to a metal center. acs.org The SPOs exist in tautomeric equilibrium with their phosphinous acid (PA) form, which is the species that coordinates to the metal. researchgate.net The self-assembly process is completed by a hydrogen bond that forms between the two coordinated PA units, triggered by the deprotonation of one of them. acs.org

The resulting metal-PAP complex (M/PAP) possesses a singular, dissymmetric structure. It features one phosphinous acid moiety, which acts as a moderate σ-donor, and one phosphinito moiety, which is an excellent σ-donor. acs.org This electronic dissymmetry is not fixed; the system is dynamic, allowing for the interchange of these electronic properties through a simple proton shift across the hydrogen-bonded "pincer" formed by the two phosphorus units. acs.org M/PAP complexes have demonstrated high performance as catalysts in a variety of reactions, including C-C bond formations and, notably, alcohol oxidation. acs.org

Theoretical and Experimental Studies of Ligand Adaptative Modulation

The catalytic efficacy of the PAP ligand system is intrinsically linked to its capacity for "adaptive modulation." This refers to the ligand's ability to change its electronic structure in response to the demands of the catalytic cycle. acs.orgnih.gov This behavior distinguishes PAP ligands from conventional, purely covalent diphosphines. acs.org

Theoretical and computational studies have provided significant insight into this adaptive modulation. acs.org The dissymmetric nature of the M/PAP complex, with its distinct phosphinous acid and phosphinito groups, can be switched. A simple proton shift along the P-O-H···O=P hydrogen bond effectively swaps the identities of the two phosphorus donors. acs.org This rearrangement within the self-assembled ligand is not a mere spectator effect; it is a fundamental part of the catalytic mechanism. A reaction forces study has revealed that this proton shift can trigger rearrangements in the ligand's self-assembled structure, which in turn promotes the generation of a metal hydride. acs.org This dynamic behavior allows the ligand to adapt its electronic properties to facilitate specific elementary steps in a catalytic reaction, such as the oxidation of an alcohol. acs.orgnih.gov

| Study Type | Key Finding | Implication for Catalysis |

| Theoretical (DFT) | The PAP ligand exists as a dissymmetric self-assembled system with one phosphinous acid and one phosphinito moiety. acs.org | Establishes the electronically distinct nature of the two phosphorus donors. |

| Computational | A simple proton shift between the two phosphorus units can switch their electronic properties (σ-donor strength). acs.org | Demonstrates the dynamic and "adaptive" nature of the ligand. |

| Reaction Forces Study | Ligand rearrangement via proton shift promotes the formation of a metal hydride through a concerted six-center mechanism. acs.org | Links the adaptive modulation directly to the generation of the active catalytic species. |

| Comparative Analysis | Pd/PAP and Pt/PAP catalysts show higher performance in anaerobic alcohol oxidation compared to conventional phosphorus ligands. acs.org | Highlights the catalytic advantage conferred by the adaptive ligand system. |

Mechanistic Studies of Alcohol Oxidation and Hydride Generation

The unique characteristics of the PAP ligand system are particularly evident in the palladium-catalyzed oxidation of alcohols. Mechanistic studies have shown that the adaptive nature of the ligand is crucial for the generation of the active palladium hydride species from an alcohol. acs.org

The proposed mechanism involves a direct hydrogen abstraction from the alcohol substrate via a concerted, six-center transition state. acs.org In this step, the adaptive modulation of the PAP ligand plays a direct role. The rearrangement of the ligand system, triggered by a proton shift, facilitates the cleavage of the alcohol's C-H and O-H bonds, leading to the formation of a palladium-hydride complex and the corresponding ketone or aldehyde product. acs.org

This process of anaerobic alcohol oxidation highlights the superior performance of the M/PAP catalytic system compared to catalysts based on conventional diphosphine ligands. acs.org The hydrogen bond-assisted linkage within the PAP pincer creates a unique reactive environment that is not achievable with purely covalent systems. acs.org The generated metal hydride is a key intermediate that can participate in subsequent catalytic cycles or be harnessed for various reductive transformations. acs.orgyoutube.com

Advanced Research Applications of Hydroxymethylphenylphosphinic Acid

Integration into Polymer Science for Functional Materials

Hydroxymethylphenylphosphinic acid (HMPPA) has garnered attention in polymer science for its potential to impart desirable properties, such as flame retardancy, to various materials. Its unique chemical structure, featuring both a reactive hydroxymethyl group and a phosphorus-containing acid moiety, allows for its incorporation into polymer backbones, leading to the development of functional materials with enhanced characteristics.

Copolymerization of this compound in Flame-Retardant Polyester (B1180765) Synthesis

The synthesis of flame-retardant polyesters has been a significant area of research, with a focus on incorporating phosphorus-containing compounds to reduce flammability. While direct studies detailing the copolymerization of HMPPA in polyester synthesis are not extensively documented in the reviewed literature, the principles of polyester chemistry and the reactivity of similar phosphorus compounds provide a basis for understanding its potential role. The inclusion of phosphorus-containing monomers during the polycondensation process of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), is a known strategy to enhance their flame-retardant properties. For instance, the use of organophosphorus compounds is a method cited in the preparation of flame-retardant polyesters. google.com

The synthesis of HMPPA itself involves a two-step process, starting with the reaction of dichlorophenylphosphine (B166023) with water to produce phenylphosphinic acid, which then reacts with paraformaldehyde to yield HMPPA. researchgate.net This synthesis provides a monomer that can potentially be integrated into polyester chains. The copolymerization would likely occur during the esterification or polycondensation stage of polyester production. The hydroxyl group of HMPPA can react with the carboxylic acid or ester groups of the polyester monomers, such as terephthalic acid or dimethyl terephthalate, and ethylene (B1197577) glycol. This reaction would incorporate the phenylphosphinic acid group into the polyester backbone.

Mechanistic Aspects of HMPPA Incorporation into Polymer Chains

The incorporation of HMPPA into a polymer chain, such as in polyester, occurs through a polycondensation reaction. youtube.com In this type of reaction, monomers with two or more reactive functional groups react to form a larger structural unit while releasing smaller molecules like water or methanol. youtube.com In the context of polyester synthesis, the bifunctional monomers are typically a dicarboxylic acid and a diol. youtube.com

HMPPA, with its hydroxymethyl group and a phosphinic acid group, can act as a comonomer in this process. The hydroxyl group of HMPPA can participate in esterification reactions with the carboxylic acid groups of the polyester monomers. researchgate.net The mechanism would involve the nucleophilic attack of the oxygen from the hydroxyl group of HMPPA on the carbonyl carbon of the dicarboxylic acid or its ester derivative. This is followed by the elimination of a water molecule, forming an ester linkage and integrating the HMPPA unit into the growing polymer chain. youtube.com

The phosphinic acid group of HMPPA may also play a role in the reaction. It could potentially react with the diol monomers, although the reactivity might differ from that of the carboxylic acid groups. The presence of the phosphorus group is primarily intended to confer flame retardancy to the final polymer. The general mechanism for polycondensation involves the step-wise growth of the polymer chain, where dimers, trimers, and larger oligomers are formed, which then react with each other to form long polymer chains. youtube.com The inclusion of HMPPA as a comonomer would result in a random copolymer, with HMPPA units distributed along the polyester backbone.

Development of Novel Polymeric Architectures Incorporating HMPPA

The incorporation of HMPPA and similar phosphinic acid-containing monomers opens up possibilities for creating novel polymeric architectures with tailored properties. Research has demonstrated the synthesis of various phosphorus-containing polymers, highlighting the versatility of this class of compounds. researchgate.netnih.govmdpi.com

One area of development is the synthesis of poly(arylene ether)s containing phosphinic acid groups in the main chain. 20.210.105 These polymers have shown moderate to high molecular weights and glass-transition temperatures, indicating good thermal stability. 20.210.105 The synthesis involves the polymerization of monomers with phosphinic acid groups with other comonomers like bisphenol A. 20.210.105 The resulting polymers can form hard films, suggesting potential applications as functional materials. 20.210.105

Furthermore, phosphorus-containing polymers are being explored for biomedical applications due to their biocompatibility and other favorable properties. researchgate.netnih.gov While not directly involving HMPPA, this research indicates the broader potential of incorporating phosphorus-containing acids into polymers to create materials for diverse applications, including drug delivery and regenerative medicine. researchgate.netnih.gov The ability to create linear, branched, or even hyperbranched architectures through controlled polymerization techniques allows for fine-tuning the material's properties. mdpi.com The development of supramolecular flame retardants based on non-covalent bonds is another innovative approach, which could potentially involve HMPPA or its derivatives. nih.gov

The table below summarizes some of the polymeric architectures that have been developed using phosphorus-containing monomers, which could be analogous to those incorporating HMPPA.

| Polymer Architecture | Monomers | Key Properties | Potential Applications |

| Poly(arylene ether)s | Bis(4-fluorophenyl)phosphinic acid, Bisphenol A | Moderate molecular weight, High glass-transition temperature, Film-forming ability | Functional materials, Polymer electrolytes |

| Polyphosphoesters | Dimethyl phosphonate (B1237965), Poly(ethylene glycol) | Biocompatibility, Biodegradability | Biomedical materials, Drug delivery |

| Polyphosphazenes | Hexachlorocyclotriphosphazene | Chemical functionalization, (Bio)degradability | Therapeutic formulations, Biomedical devices |

Environmental Research on this compound

The increasing use of various chemical compounds necessitates an understanding of their environmental fate and potential impact. For this compound, research into its environmental presence and transformation is crucial for a comprehensive assessment.

Analytical Methodologies for Detection in Environmental Matrices

The detection of specific organic compounds like HMPPA in environmental matrices such as water and soil requires sensitive and selective analytical methods. While specific methods for HMPPA were not found in the provided search results, general analytical techniques for organophosphorus compounds and other environmental contaminants can be applied.

Chromatographic methods are central to environmental analysis. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying organic compounds in complex mixtures. nih.govitrcweb.org For polar compounds like HMPPA, HPLC coupled with tandem mass spectrometry (LC-MS/MS) would likely be a suitable method, offering high sensitivity and selectivity. nih.gov Sample preparation is a critical step and may involve techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the environmental matrix. nih.gov

The table below outlines common analytical techniques that could be adapted for the detection of HMPPA in environmental samples.

| Analytical Technique | Detector | Sample Preparation | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS), UV | Solid-Phase Extraction (SPE) | Suitable for polar and non-volatile compounds, High sensitivity and selectivity |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Derivatization (to increase volatility), Liquid-Liquid Extraction (LLE) | High resolution for volatile and semi-volatile compounds |

| Ion Chromatography (IC) | Conductivity Detector | Filtration | Effective for the analysis of ionic species |

Research on Environmental Transformation Pathways (e.g., Biodegradation, Photodegradation)

The environmental persistence of a chemical is determined by its susceptibility to various transformation processes, including biodegradation and photodegradation.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Research on the photodegradation of organophosphorus compounds has shown that they can be degraded under UV irradiation. nih.gov The process can be influenced by the presence of photosensitizers, such as humic acids, which are common in natural waters. nih.gov The photodegradation of a related compound, methylphosphonic acid, was found to be more extensive under alkaline conditions and involves the cleavage of the carbon-phosphorus bond by hydroxyl radicals. researchgate.net It is plausible that HMPPA could undergo similar photodegradation pathways, leading to the formation of simpler, less complex molecules. The aromatic ring in HMPPA suggests it would absorb UV radiation, initiating photochemical reactions.

Studies on Environmental Distribution and Transport Mechanisms in Aquatic Systems

Role as a Precursor in the Synthesis of Diverse Organophosphorus Compounds

This compound (HMPPA) serves as a versatile precursor in the synthesis of more complex organophosphorus compounds, including metal-ligand complexes and potentially as a foundational structure for flame retardant additives. Its reactivity stems from the presence of the phosphinic acid group and the hydroxyl group, allowing for further chemical modifications.

One notable application of HMPPA as a precursor is in the formation of coordination complexes with transition metals. For instance, the reaction of this compound with dioxomolybdenum chloride (MoO₂Cl₂) in a solution of ethanol (B145695) and dichloromethane (B109758) results in the synthesis of a dinuclear molybdenum complex, Mo₂O₄Cl₂[(HOCH₂)PhPOO]₂. researchgate.net In this complex, two molybdenum atoms are bridged by the phosphinate ligand derived from HMPPA. researchgate.net